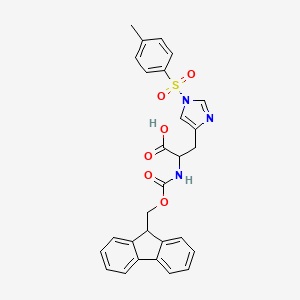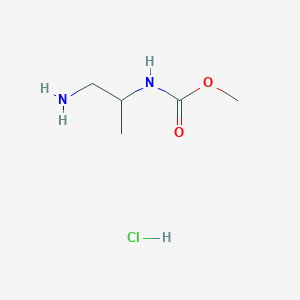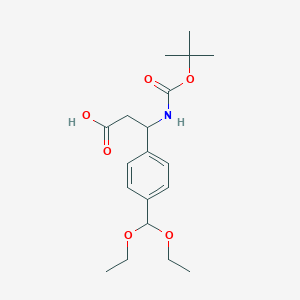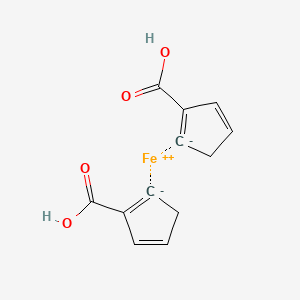
3-Hydroxy Detomidine-15N2,d2 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy Detomidine-15N2,d2 Hydrochloride is a biochemical compound used primarily in proteomics research. It is a labeled analogue of 3-Hydroxy Detomidine Hydrochloride, which is a metabolite of Detomidine. Detomidine is an α2-adrenergic agonist used as a sedative in veterinary medicine, particularly for large animals like horses .
Métodos De Preparación
The synthesis of 3-Hydroxy Detomidine-15N2,d2 Hydrochloride involves the incorporation of isotopic labels (^15N and deuterium) into the Detomidine molecule. The synthetic route typically includes the following steps:
Synthesis of the imidazole ring: The imidazole ring is synthesized using a series of reactions involving nitration, reduction, and cyclization.
Incorporation of isotopic labels: The ^15N and deuterium labels are introduced during the synthesis of the imidazole ring or during subsequent steps.
Formation of the hydrochloride salt: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility
Análisis De Reacciones Químicas
3-Hydroxy Detomidine-15N2,d2 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can undergo reduction to form a dihydroimidazole derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common reagents and conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. .
Aplicaciones Científicas De Investigación
3-Hydroxy Detomidine-15N2,d2 Hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of Detomidine metabolites.
Biology: Employed in studies investigating the metabolic pathways and pharmacokinetics of Detomidine.
Medicine: Utilized in research on the pharmacological effects of Detomidine and its metabolites, particularly in veterinary medicine.
Industry: Applied in the development of new veterinary sedatives and anesthetics .
Mecanismo De Acción
3-Hydroxy Detomidine-15N2,d2 Hydrochloride exerts its effects by acting as an α2-adrenergic agonist. It binds to α2-adrenergic receptors in the central nervous system, leading to the inhibition of norepinephrine release. This results in sedation, analgesia, and muscle relaxation. The molecular targets include α2-adrenergic receptors, and the pathways involved are related to the modulation of neurotransmitter release .
Comparación Con Compuestos Similares
3-Hydroxy Detomidine-15N2,d2 Hydrochloride is unique due to its isotopic labeling, which allows for detailed metabolic and pharmacokinetic studies. Similar compounds include:
3-Hydroxy Detomidine Hydrochloride: The non-labeled analogue used in similar research applications.
Detomidine Hydrochloride: The parent compound used as a sedative in veterinary medicine.
Medetomidine: Another α2-adrenergic agonist used as a sedative and analgesic in veterinary medicine
Propiedades
Fórmula molecular |
C12H15ClN2O |
|---|---|
Peso molecular |
242.71 g/mol |
Nombre IUPAC |
[3-[dideuterio((1,3-15N2)1H-imidazol-5-yl)methyl]-2-methylphenyl]methanol;hydrochloride |
InChI |
InChI=1S/C12H14N2O.ClH/c1-9-10(3-2-4-11(9)7-15)5-12-6-13-8-14-12;/h2-4,6,8,15H,5,7H2,1H3,(H,13,14);1H/i5D2,13+1,14+1; |
Clave InChI |
JHQUAWVVRURKMP-WKHLXQDESA-N |
SMILES isomérico |
[2H]C([2H])(C1=C(C(=CC=C1)CO)C)C2=C[15N]=C[15NH]2.Cl |
SMILES canónico |
CC1=C(C=CC=C1CO)CC2=CN=CN2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-Dimethoxyethane;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum;trifluoromethanesulfonic acid](/img/structure/B13399789.png)

![3-Methyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)butan-1-amine;hydrochloride](/img/structure/B13399806.png)

![4,7-Dihydro-4,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13399818.png)


![(E)-1-N'-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine](/img/structure/B13399841.png)


![(R)-alpha-[[(4-Nitrophenethyl)amino]methyl]benzyl Alcohol](/img/structure/B13399863.png)

![sodium;2-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B13399875.png)
![2-[[9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylsulfanylpurin-6-yl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B13399881.png)
